Gomisin M2

描述

Gomisin M2 is a naturally occurring lignan compound isolated from the fruit of the Schisandra chinensis plant. It is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities . This compound has been studied for its potential therapeutic effects in various inflammatory and allergic conditions .

准备方法

合成路线和反应条件

五味子素M2主要通过从五味子(Schisandra chinensis)植物中提取和纯化获得。该过程涉及粉碎植物材料并使用溶剂进行提取。 然后对提取物进行蒸馏和结晶,以分离和纯化五味子素M2 .

工业生产方法

在工业环境中,五味子素M2的生产涉及使用有机溶剂进行大规模提取,然后使用色谱技术来实现高纯度。 该过程经过优化,以确保在保持成本效益的同时最大限度地提高产量和纯度 .

化学反应分析

反应类型

五味子素M2经历各种化学反应,包括:

氧化: 五味子素M2可以氧化形成不同的氧化衍生物。

还原: 还原反应可以将五味子素M2转化为其还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

形成的主要产物

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生不同的氧化衍生物,而还原会产生五味子素M2的还原形式 .

科学研究应用

Anti-Cancer Properties

Breast Cancer Treatment

Gomisin M2 has shown promising results in inhibiting the proliferation of breast cancer stem cells. A study demonstrated that this compound significantly reduced the growth of triple-negative breast cancer cell lines (MDA-MB-231 and HCC1806) and mammosphere formation, which is indicative of cancer stem cell activity. The compound was found to downregulate the Wnt/β-catenin self-renewal pathway, induce apoptosis, and block mitochondrial membrane potential in these cells .

Case Study: In Vivo Efficacy

In an in vivo zebrafish model, this compound effectively suppressed tumor growth, suggesting its potential as a therapeutic agent targeting breast cancer stem cells. The findings indicate that this compound could serve as a foundation for developing new drugs aimed at treating resistant forms of breast cancer .

Dermatological Applications

Atopic Dermatitis

this compound has been investigated for its effects on atopic dermatitis (AD). Research indicates that it ameliorates AD-like skin lesions by inhibiting the activation of signaling pathways such as STAT1 and NF-κB. In BALB/c mice models induced by 2,4-dinitrochlorobenzene, this compound demonstrated significant anti-inflammatory effects, suggesting its utility in treating inflammatory skin diseases .

Psoriasis Management

Further studies have shown that this compound also alleviates psoriasis-like skin inflammation. By inhibiting inflammatory responses, it presents a potential therapeutic option for managing psoriasis .

Summary of Findings

作用机制

五味子素M2通过多种分子靶点和通路发挥其作用:

相似化合物的比较

五味子素M2是五味子(Schisandra chinensis)中发现的一组木脂素的一部分。类似的化合物包括:

- 五味子素A

- 五味子素N

- 五味子甲素B

- 五味子甲素C

独特性

五味子素M2因其独特的分子结构和所表现出的多种生物活性而独一无二。 虽然其他木脂素也具有有益的特性,但五味子素M2在抗炎和抗过敏应用方面显示出特别有希望 .

生物活性

Gomisin M2 is a bioactive compound derived from the traditional Chinese medicinal herb Schisandra viridis A.C. Smith, known for its therapeutic properties, particularly in cancer treatment and allergic inflammation. This article explores the biological activities of this compound, focusing on its anti-cancer effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

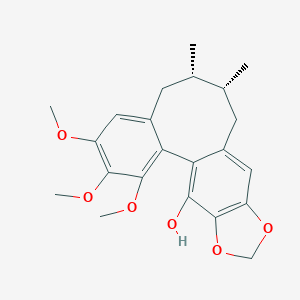

This compound is a lignan with a complex structure that contributes to its biological activity. Its molecular formula is , and it exhibits various pharmacological effects, including anti-inflammatory, anti-allergic, and anti-cancer properties.

This compound has shown significant anti-cancer activity across various studies, particularly against breast cancer. It operates through multiple mechanisms:

- Inhibition of Cancer Stem Cells (CSCs) : this compound effectively suppresses the proliferation of breast CSCs by downregulating the Wnt/β-catenin signaling pathway, which is crucial for self-renewal and differentiation of these cells .

- Induction of Apoptosis : The compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways .

- Inhibition of Tumor Growth : In vivo studies using zebrafish models demonstrated that this compound significantly reduced tumor growth in xenografts derived from MDA-MB-231 and HCC1806 breast cancer cell lines .

Case Studies

-

Breast Cancer Study :

- Objective : To evaluate the effects of this compound on breast cancer cell lines.

- Method : MDA-MB-231 and HCC1806 cell lines were treated with varying concentrations of this compound.

- Results : The compound exhibited IC50 values ranging from 57 to 60 μM, demonstrating strong cytotoxicity against these cancer cells while showing low toxicity towards non-cancerous MCF10A cells .

-

Zebrafish Xenograft Model :

- Objective : To assess the in vivo efficacy of this compound on tumor growth.

- Method : CSC-enriched cells were injected into zebrafish embryos treated with 10 μM this compound.

- Results : A significant reduction in tumor growth was observed over 48 hours, indicating that this compound effectively targets CSCs within the tumor microenvironment .

Anti-Allergic Activity

This compound also demonstrates anti-allergic properties by inhibiting mast cell degranulation. Studies indicate that it reduces histamine and β-hexosaminidase release in mast cells, which are critical mediators in allergic responses . The inhibition occurs through the interference with FcεRI-mediated signaling pathways involving Src family kinases Lyn and Fyn .

Summary of Biological Activities

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Anti-Cancer | Downregulation of Wnt/β-catenin pathway | Strong cytotoxicity in breast cancer cell lines (IC50 = 57-60 μM) |

| Induction of apoptosis | Significant tumor growth inhibition in zebrafish models | |

| Anti-Allergic | Inhibition of mast cell degranulation | Reduced histamine release; effective at low concentrations |

属性

IUPAC Name |

(9S,10R)-3,4,5-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-19-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-11-6-13-9-16-20(28-10-27-16)19(23)17(13)18-14(7-12(11)2)8-15(24-3)21(25-4)22(18)26-5/h8-9,11-12,23H,6-7,10H2,1-5H3/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDXWOMYBJCSQB-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@H]1C)OC)OC)OC)O)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82425-45-4 | |

| Record name | Gomisin M2, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082425454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GOMISIN M2, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A09299J9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。